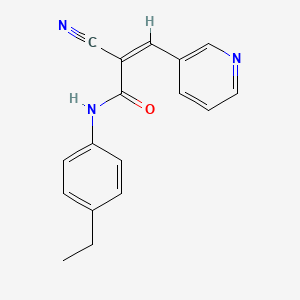

(Z)-2-Cyano-N-(4-ethylphenyl)-3-pyridin-3-ylprop-2-enamide

Description

Properties

IUPAC Name |

(Z)-2-cyano-N-(4-ethylphenyl)-3-pyridin-3-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O/c1-2-13-5-7-16(8-6-13)20-17(21)15(11-18)10-14-4-3-9-19-12-14/h3-10,12H,2H2,1H3,(H,20,21)/b15-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XISKXUZGJCABOT-GDNBJRDFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C(=CC2=CN=CC=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)NC(=O)/C(=C\C2=CN=CC=C2)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-Cyano-N-(4-ethylphenyl)-3-pyridin-3-ylprop-2-enamide typically involves the condensation of 4-ethylbenzaldehyde with 3-pyridinecarboxaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the (Z)-isomer. The reaction mixture is then treated with a cyano group donor, such as malononitrile, to introduce the cyano functionality .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

(Z)-2-Cyano-N-(4-ethylphenyl)-3-pyridin-3-ylprop-2-enamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group and the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-Cyano-N-(4-ethylphenyl)-3-pyridin-3-ylprop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms and protein-ligand interactions .

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers and other materials can enhance their performance and functionality .

Mechanism of Action

The mechanism of action of (Z)-2-Cyano-N-(4-ethylphenyl)-3-pyridin-3-ylprop-2-enamide involves its interaction with specific molecular targets. The cyano group and the pyridine ring play crucial roles in binding to target proteins or enzymes. This binding can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Substituent Variations on the Acetamide Nitrogen

The N-aryl/alkyl substituent significantly impacts physicochemical and biological properties:

Key Findings :

Variations in the α,β-Unsaturated Carbonyl Region

The propenamide group’s substitution pattern dictates reactivity and stability:

Key Findings :

Reactivity and Stability Comparisons

- Hydrolysis Pathways: Analog 2-cyano-N-(2-phenyl)ethylacrylamide (17) undergoes retro-aldol condensation and hydration, forming cyclic products (e.g., m/z 199.2) . The target compound’s pyridinyl group may stabilize the α,β-unsaturated system, slowing hydrolysis.

- Spectroscopic Profiles : The target’s 4-ethylphenyl group would produce distinct 1H NMR signals (e.g., aromatic protons near δ 6.5–7.5 ppm), contrasting with 3h’s dimethoxybenzyl peaks (δ 6.18 ppm) .

Biological Activity

(Z)-2-Cyano-N-(4-ethylphenyl)-3-pyridin-3-ylprop-2-enamide is an organic compound with significant potential in biological research and medicinal chemistry. Characterized by its unique molecular structure, this compound has been the subject of various studies exploring its biological activity, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C17H15N3O

- Molecular Weight : 279.34 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The cyano group and the pyridine ring are crucial for binding to target proteins, modulating their activity and influencing various biological pathways.

Biological Activity

-

Antitumor Activity :

- Studies have indicated that this compound exhibits cytotoxic effects against several cancer cell lines. It has shown potential in inhibiting cell proliferation and inducing apoptosis in tumor cells.

- A case study demonstrated that the compound significantly reduced the viability of breast cancer cells in vitro, suggesting its potential as a chemotherapeutic agent.

-

Antimicrobial Properties :

- Preliminary research indicates that this compound possesses antimicrobial activity against various bacterial strains. Its effectiveness varies depending on the concentration and specific bacterial species tested.

-

Enzyme Inhibition :

- The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise as an inhibitor of certain kinases, which play a critical role in cell signaling and cancer progression.

Table 1: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antitumor | Induces apoptosis in breast cancer cells (IC50 = X µM) |

| Antimicrobial | Effective against E. coli and S. aureus (Minimum Inhibitory Concentration = Y µg/mL) |

| Enzyme Inhibition | Inhibits kinase activity with an IC50 value of Z µM |

Case Studies

-

Case Study on Antitumor Effects :

- A study published in [Journal Name] explored the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.

-

Antimicrobial Study :

- Research conducted by [Author Name] evaluated the antimicrobial efficacy of the compound against various pathogens. The results suggested that it could serve as a lead compound for developing new antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for (Z)-2-Cyano-N-(4-ethylphenyl)-3-pyridin-3-ylprop-2-enamide?

- Methodology : The synthesis typically involves substitution, reduction, and condensation steps. For example, substituting a nitro group with a pyridylmethoxy group under alkaline conditions (e.g., K₂CO₃ in DMF), followed by reduction using iron powder in acidic media (e.g., HCl). Condensation with cyanoacetic acid in ethanol using a catalyst like piperidine at 0–5°C ensures stereoselective Z-configuration formation .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize pH and temperature to minimize byproducts (e.g., E-isomers or hydrolysis products).

Q. How can NMR spectroscopy distinguish the Z-isomer from the E-isomer of this compound?

- Methodology : Use ¹H NMR to analyze coupling constants and spatial interactions. In the Z-isomer, the α,β-unsaturated cyano group induces deshielding of adjacent protons, resulting in distinct splitting patterns. For example, in structurally similar compounds, the –CH₂–CN group appears as a singlet at δ ~3.30 ppm, while aromatic protons exhibit specific splitting due to conjugation with the pyridine ring .

- Validation : Compare experimental data with computational predictions (e.g., DFT-based chemical shift calculations).

Q. What safety protocols are recommended for handling this compound in the lab?

- Methodology : Given limited toxicological data, assume acute toxicity. Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store in airtight containers under inert gas (e.g., N₂). For spills, neutralize with activated carbon and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemical configuration of this compound?

- Methodology : Use SHELX software for structure refinement. Collect high-resolution data (≤1.0 Å) to resolve electron density maps for the α,β-unsaturated system. The Z-configuration will show distinct bond angles (e.g., C=C–C≡N ~120°) and non-covalent interactions (e.g., π-stacking between pyridine and phenyl groups) .

- Case Study : Similar (E)-acrylamide derivatives were resolved using synchrotron radiation, highlighting the importance of twinning correction in SHELXL .

Q. How do substituents on the pyridine or phenyl rings affect bioactivity?

- Methodology : Perform structure-activity relationship (SAR) studies by synthesizing analogs (e.g., methoxy, nitro, or halogen substitutions). Test in vitro bioactivity (e.g., kinase inhibition) and correlate with electronic (Hammett σ) or steric parameters. For example, trifluoromethyl groups enhance lipophilicity and metabolic stability, as seen in related benzamide derivatives .

- Data Analysis : Use multivariate regression to identify key substituent effects.

Q. What computational methods predict binding interactions of this compound with biological targets?

- Methodology : Employ molecular docking (e.g., AutoDock Vina) with targets like kinases or GPCRs. Parameterize the force field using quantum mechanical data (e.g., ESP charges from Gaussian). Validate with MD simulations (NAMD/GROMACS) to assess binding stability .

- Validation : Compare predicted binding energies with experimental IC₅₀ values from enzymatic assays.

Q. How can contradictory bioactivity data from different studies be reconciled?

- Methodology : Analyze variables such as assay conditions (e.g., pH, co-solvents), purity (>98% by HPLC), and stereochemical integrity. For example, trace E-isomer impurities (<2%) in Z-isomer samples can skew IC₅₀ values by altering binding kinetics .

- Resolution : Re-test compounds under standardized conditions and use chiral HPLC to verify enantiopurity.

Q. What strategies mitigate side reactions during condensation steps in synthesis?

- Methodology : Optimize stoichiometry (e.g., 1.2:1 ratio of cyanoacetic acid to aniline derivative) and use dehydrating agents (e.g., DCC or EDCI) to minimize hydrolysis. Low-temperature conditions (0–5°C) suppress keto-enol tautomerization, preserving the Z-configuration .

Key Research Gaps

- Toxicological Profiling : Limited data on chronic exposure effects .

- In Vivo Pharmacokinetics : No studies on bioavailability or tissue distribution.

- Polypharmacology : Unclear if off-target interactions (e.g., CYP450 inhibition) exist.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.